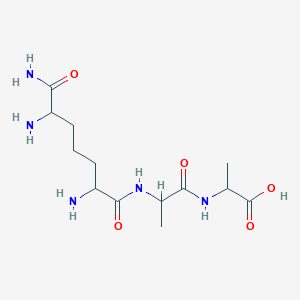![molecular formula C12H12O4 B048838 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione CAS No. 29278-69-1](/img/structure/B48838.png)
3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione
Overview
Description
“3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione” is a chemical compound with the molecular formula C12H12O4 . It is also known by other names such as butylene terephthalate and 1,4-Benzenedicarboxylic acid, 1,4-butanediyl ester .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C12H12O4/c13-11-9-3-5-10 (6-4-9)12 (14)16-8-2-1-7-15-11/h3-6H,1-2,7-8H2 . The Canonical SMILES representation is C1CCOC (=O)C2=CC=C (C=C2)C (=O)OC1 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.22 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a topological polar surface area of 52.6 Ų . It has a complexity of 238 .Scientific Research Applications
Biodegradable Polymer for Sustainable Packaging
Specific Scientific Field
Materials Science and Polymer Chemistry
Summary
Butylene terephthalate (PBT) can be modified to create a biodegradable copolymer known as poly(butylene terephthalate-co-ε-caprolactone) (PBTCL). This copolymer combines the desirable properties of both PBT and ε-caprolactone (PCL). Researchers have explored its potential as a sustainable alternative for plastic packaging.
Experimental Procedures
Synthesis
PBTCL is synthesized through polycondensation reactions involving butanediol (BDO), terephthalic acid (TPA), and ε-caprolactone (CL). The optimal conditions for synthesis include a polycondensation temperature (Tp) of 255 °C, a BDO/TPA molar ratio of 1.39, and a CL/TPA molar ratio of 1.48 .
Results
- Biodegradability (Bd) : PBTCL exhibits targeted biodegradability, with a confirmed value of approximately 58.9% .
- Melting Point (Tm) : The melting point of PBTCL is around 115 °C .
- Tensile Strength (σ) : PBTCL has a tensile strength of approximately 17 MPa .
- Tensile Elongation (ε) : The elongation at break for PBTCL is approximately 356% .
Biodegradable Films for Agricultural Applications
Specific Scientific Field
Agricultural Science and Crop Protection
Summary
PBTCL can be processed into thin films suitable for agricultural applications. These biodegradable films can serve as mulch films, soil covers, or seedling protectors. They provide an eco-friendly alternative to conventional plastic films.
Experimental Procedures
Results
These are just two examples, but PBTCL’s versatility extends to other fields such as automotive components, electrical parts, and more . Its biodegradability and tunable properties make it a promising material for sustainable applications. Researchers continue to explore its potential in various scientific contexts. 🌱🔬🌎
properties
IUPAC Name |
3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11-9-3-5-10(6-4-9)12(14)16-8-2-1-7-15-11/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQZNZLOZXSBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C2=CC=C(C=C2)C(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616630 | |
| Record name | 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |
CAS RN |
29278-69-1 | |
| Record name | 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

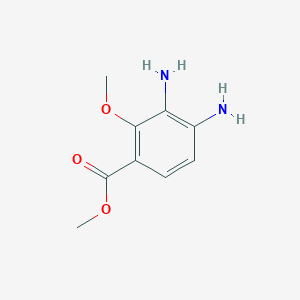
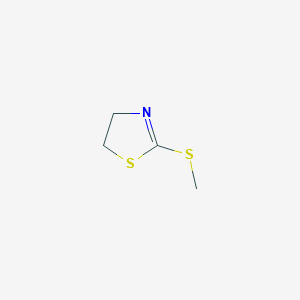
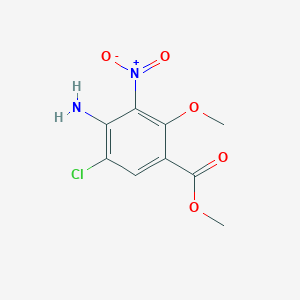
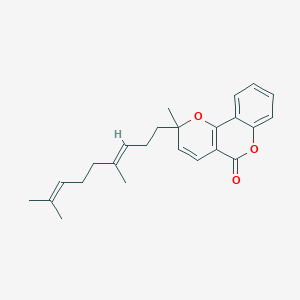
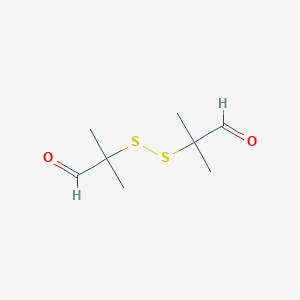
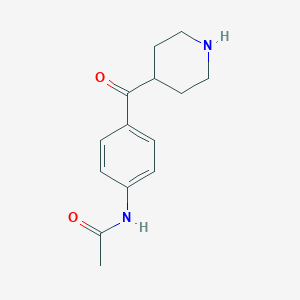
![3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48768.png)
![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)
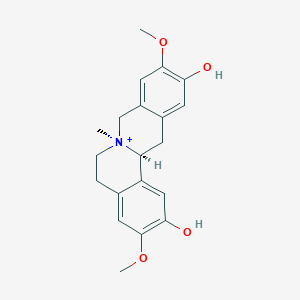
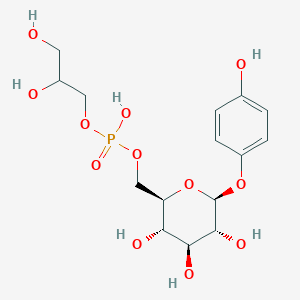
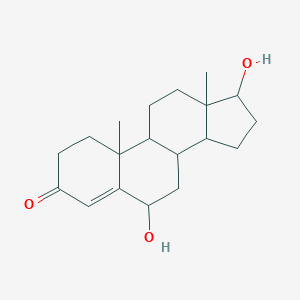
![Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate](/img/structure/B48784.png)
